molecular formula C12H4Cl6O4S B1678146 p38 MAP Kinase Inhibitor IV CAS No. 1638-41-1

p38 MAP Kinase Inhibitor IV

货号 B1678146
CAS 编号: 1638-41-1
分子量: 456.9 g/mol
InChI 键: AKUKHICVNCCQHN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

p38 MAP Kinase Inhibitor IV, also known under CAS 1638-41-1, is a small molecule/inhibitor that controls the biological activity of p38 MAP Kinase . It is primarily used for Phosphorylation & Dephosphorylation applications . The inhibitor is a cell-permeable symmetrical sulfone compound that acts as a potent and ATP-competitive inhibitor of p38α/β MAPK .


Molecular Structure Analysis

The inhibitor’s empirical formula is C12H4Cl6O4S, and its molecular weight is 456.94 . The structure of p38 kinases consists of N- and C-lobes of the kinase domain with the active site in between ATP binding site and TGY dual phosphorylation site .


Physical And Chemical Properties Analysis

The inhibitor is a solid substance with a light yellow color . It is soluble in DMSO at 4.5 mg/mL . The storage condition is OK to freeze, desiccated (hygroscopic), and protect from light .

科学研究应用

Neurodegenerative Diseases

  • Field : Neurology
  • Application : The p38 MAP Kinase Inhibitor IV, also known as SKF-86002, has been used in research related to dementia with Lewy bodies (DLB) and Parkinson’s disease (PD). The inhibitor is used to study the role of p38α MAPK in neuroinflammation and synaptic degeneration .
  • Method : In vitro cellular and in vivo mouse models of DLB/PD were treated with SKF-86002 . The effects of this compound on p38γ and neurodegenerative pathology were then investigated .
  • Results : The inhibition of p38α reduced neuroinflammation and ameliorated synaptic, neurodegenerative, and motor behavioral deficits in transgenic mice overexpressing human α-synuclein . Treatment with SKF-86002 promoted the redistribution of p38γ to synapses and reduced the accumulation of α-synuclein .

Neuroinflammatory Diseases

  • Field : Neurology
  • Application : p38α MAPK inhibitors, including p38 MAP Kinase Inhibitor IV, have been developed and tested for the treatment of various disorders, especially those originating from inflammation .
  • Method : A wide range of well-known p38α MAPK inhibitors were evaluated by measuring key physicochemical parameters to identify those capable of successfully crossing the blood-brain barrier (BBB) .
  • Results : About 50 naturally occurring and synthetic p38α MAPK inhibitors were identified with high potential to cross the BBB, which can be further explored in the future for the treatment of neurodegenerative disorders .

Regulation of Migration and Proliferation Process

  • Field : Cell Biology
  • Application : p38 MAP Kinase Inhibitor IV has been used for blocking p38α kinase activation in order to examine if HOXB7 is involved in the regulation of migration and proliferation process via AKT/MAPK signaling .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Inflammatory Arthritis

  • Field : Rheumatology
  • Method : To overcome these limitations, downstream antagonism of the p38 pathway with a MAPK-activated protein kinase (MAPKAPK, also known as MK2) blockade has been explored .
  • Results : MK2 inhibition (MK2i) is associated with robust suppression of key pro-inflammatory cytokines, including TNFα and IL-6 and others in experimental systems and in vitro .

Chronic Obstructive Pulmonary Disease (COPD)

  • Field : Pulmonology
  • Application : Compounds blocking the p38 MAPK signaling pathway, including p38 MAP Kinase Inhibitor IV, have entered phase II clinical trials for the treatment of COPD .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Cardiovascular Diseases

  • Field : Cardiology
  • Application : p38 MAP Kinase Inhibitor IV has been used in phase II clinical trials for the treatment of cardiovascular diseases .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Neuroinflammatory Diseases

  • Field : Neurology
  • Application : p38α MAPK inhibitors, including p38 MAP Kinase Inhibitor IV, have been developed and tested for the treatment of various disorders, especially those originating from inflammation . These inhibitors have the capability to be used for the treatment of neurodegenerative disorders .
  • Method : A wide range of well-known p38α MAPK inhibitors were evaluated by measuring key physicochemical parameters to identify those capable of successfully crossing the blood-brain barrier (BBB) .
  • Results : About 50 naturally occurring and synthetic p38α MAPK inhibitors were identified with high potential to cross the BBB, which can be further explored in the future for the treatment of neurodegenerative disorders .

Inflammatory Arthritis

  • Field : Rheumatology
  • Method : To overcome these limitations, downstream antagonism of the p38 pathway with a MAPK-activated protein kinase (MAPKAPK, also known as MK2) blockade has been explored .
  • Results : MK2 inhibition (MK2i) is associated with robust suppression of key pro-inflammatory cytokines, including TNFα and IL-6 and others in experimental systems and in vitro .

Chronic Obstructive Pulmonary Disease (COPD)

  • Field : Pulmonology
  • Application : Compounds blocking the p38 MAPK signaling pathway, including p38 MAP Kinase Inhibitor IV, have entered phase II clinical trials for the treatment of COPD .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Cardiovascular Diseases

  • Field : Cardiology
  • Application : p38 MAP Kinase Inhibitor IV has been used in phase II clinical trials for the treatment of cardiovascular diseases .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

未来方向

The future directions of p38 MAP Kinase Inhibitor IV research could involve focusing more on the design, production, and biological evaluation of new central nervous system (CNS)-active p38α MAPK inhibitors . This is due to the potential of these inhibitors to cross the blood-brain barrier (BBB) and their role in the treatment of neurodegenerative disorders .

属性

IUPAC Name

3,4,6-trichloro-2-(2,3,5-trichloro-6-hydroxyphenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6O4S/c13-3-1-5(15)9(19)11(7(3)17)23(21,22)12-8(18)4(14)2-6(16)10(12)20/h1-2,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUKHICVNCCQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)S(=O)(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601162887
Record name 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)sulfonyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p38 MAP Kinase Inhibitor IV

CAS RN

1638-41-1
Record name 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)sulfonyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Sulfonyl-bis-(3,4,6-trichlorophenol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)sulfonyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-SULFONYL-BIS-(3,4,6-TRICHLOROPHENOL)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71127S05IX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p38 MAP Kinase Inhibitor IV
Reactant of Route 2
p38 MAP Kinase Inhibitor IV
Reactant of Route 3
Reactant of Route 3
p38 MAP Kinase Inhibitor IV
Reactant of Route 4
Reactant of Route 4
p38 MAP Kinase Inhibitor IV
Reactant of Route 5
p38 MAP Kinase Inhibitor IV
Reactant of Route 6
p38 MAP Kinase Inhibitor IV

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。